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molecular formula C9H12O3 B147658 1,2,3-Trimethoxybenzene CAS No. 634-36-6

1,2,3-Trimethoxybenzene

Cat. No. B147658
M. Wt: 168.19 g/mol
InChI Key: CRUILBNAQILVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939874B2

Procedure details

Trimethoxybenzene (100 g, 0.594 mol) was dissolved in AcOH (220 mL) and stirred while adding 70% HNO3 (69 mL, 1.088 mol) over 20 min. The temperature was kept at 70° C. by cooling as necessary in a water bath. The cooling bath was removed after addition and the mixture remained at 65° C. for several min before cooling. Ice/water was added to precipitate a solid product which was washed well with water. 1M NaOH (500 mL) was added and stirred with the solid for 5 min. The solid was collected, washed with water until the washings were colorless and dried in air, giving 3,4,5-trimethoxynitrobenzene as pale yellow needles.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:11][CH3:12])=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[N+:13]([O-])([OH:15])=[O:14]>CC(O)=O>[CH3:10][O:9][C:5]1[CH:6]=[C:7]([N+:13]([O-:15])=[O:14])[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C(=C(C=CC1)OC)OC
Name
Quantity
220 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
69 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling as necessary in a water bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
remained at 65° C. for several min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
ADDITION
Type
ADDITION
Details
Ice/water was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid product which
WASH
Type
WASH
Details
was washed well with water
ADDITION
Type
ADDITION
Details
1M NaOH (500 mL) was added
STIRRING
Type
STIRRING
Details
stirred with the solid for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water until the washings
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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